4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine
Description
4-Chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine is a fluorinated heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This scaffold is structurally analogous to nucleosides and antibiotics, making it a candidate for diverse biological applications . The compound features:
- Position 4: Chlorine substituent, which may influence electrophilic reactivity and binding interactions.
- Position 5: Phenyl group, contributing to hydrophobic interactions.
- Position 7: 3-(Trifluoromethyl)phenyl group, enhancing lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl moiety.
Available through CymitQuimica (Ref: 10-F494645), it is part of a broader family of pyrrolo[2,3-d]pyrimidines optimized for medicinal chemistry .
Properties
IUPAC Name |
4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3/c20-17-16-15(12-5-2-1-3-6-12)10-26(18(16)25-11-24-17)14-8-4-7-13(9-14)19(21,22)23/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCAGZOPDGCTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142745 | |
| Record name | 4-Chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887202-35-9 | |
| Record name | 4-Chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887202-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the pharmaceutical and agrochemical industries.
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which share structural similarities with the compound , are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Analysis
Biochemical Properties
4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific kinases and receptors, influencing their activity and downstream signaling pathways. The nature of these interactions often involves binding to active sites or allosteric sites, leading to modulation of enzyme activity or receptor function.
Cellular Effects
The effects of 4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis. These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, affecting its efficacy. Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine vary with dosage. Lower doses may produce beneficial effects, such as modulation of specific pathways without significant toxicity. Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular processes. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and the levels of specific metabolites, which are important for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. These factors influence the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological effects.
Biological Activity
4-Chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine (CAS: 887202-35-9) is a compound of interest due to its potential biological activities. This article reviews the structure, synthesis, and biological activity of this compound, emphasizing its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 373.76 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Structural Representation
- IUPAC Name : 4-chloro-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine
- SMILES Notation : FC(F)(F)C1=CC(N2C3=NC=NC(Cl)=C3C(C4=CC=CC=C4)=C2)=CC=C1
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the pyrrolo[2,3-d]pyrimidine framework followed by the introduction of various substituents. Recent studies have indicated that modifications to the core structure can significantly influence the biological activity of derivatives.
Research indicates that compounds similar to 4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine may interact with specific biological targets such as enzymes involved in cancer progression and inflammation pathways.
Anticancer Activity
Several studies have explored the anticancer properties of pyrrolo[2,3-d]pyrimidines. For instance, compounds in this class have been found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced tumor growth in various cancer models .
Inhibition of Kinases
The compound has also shown potential as an inhibitor of protein kinases, which play crucial roles in cell signaling and cancer development. For example, it has been noted that modifications at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold can enhance selectivity against certain kinases .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The most potent analogs showed IC50 values in the low micromolar range.
- In Vivo Studies : Animal models have been used to evaluate the efficacy of these compounds in reducing tumor size. For example, one study reported a 70% reduction in tumor volume in mice treated with a closely related compound .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity. The presence of trifluoromethyl and chloro substituents enhances its lipophilicity and biological interactions.
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrrolo[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. A notable study showed that derivatives of this compound could inhibit tumor growth in xenograft models, suggesting potential as a chemotherapeutic agent .
Antiviral Properties
The compound has also been investigated for its antiviral activity. In vitro studies have shown that certain pyrrolo-pyrimidines can inhibit viral replication by interfering with viral polymerase enzymes. This suggests that 4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine may serve as a lead compound for developing antiviral drugs .
Pharmacology
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been tested against various kinases and phosphatases, showing inhibitory effects that could lead to therapeutic applications in metabolic disorders .
Neuroprotective Effects
There is emerging evidence suggesting that pyrrolo-pyrimidine derivatives can exert neuroprotective effects. Research focusing on neurodegenerative diseases has highlighted the potential of these compounds to modulate neuroinflammation and oxidative stress pathways .
Material Science
Organic Electronics
Due to its unique electronic properties, the compound is being explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and exhibit good charge transport characteristics makes it a candidate for further investigation in this field .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolo[2,3-d]pyrimidine derivatives for their anticancer activity. The lead compound showed IC50 values in the low micromolar range against multiple cancer cell lines, indicating significant potency .
Case Study 2: Antiviral Mechanism
Research published in Antiviral Research detailed the mechanism of action of pyrrolo-pyrimidines against HIV. The study found that these compounds inhibited viral replication by targeting reverse transcriptase, providing a basis for further drug development .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 4, 5, and 7, impacting molecular weight, solubility, and biological activity.
Table 1: Comparative Analysis of Structural Analogs
Notes:
- Trifluoromethyl vs.
- Chlorine vs. Amino/Pyrrolidinyl: The 4-chloro substituent in the target compound contrasts with 4-amino or 4-pyrrolidinyl groups in analogs, which may alter hydrogen-bonding capabilities and target selectivity .
Q & A
Basic Question: What are the standard synthetic routes for 4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine?
Answer:
The synthesis typically involves multi-step reactions, including:
- Cyclization : Formation of the pyrrolo[2,3-d]pyrimidine core via condensation of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine derivatives.
- Substitution : Introduction of the 3-(trifluoromethyl)phenyl group at the 7-position using Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Chlorination : Treatment with POCl₃ or PCl₅ to introduce the chlorine atom at the 4-position .
Key characterization techniques include ¹H/¹³C NMR (to confirm substitution patterns) and HRMS (for molecular weight validation) .
Advanced Question: How can computational methods optimize reaction conditions for synthesizing this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal conditions:
- Solvent selection : Simulate polarity effects on reaction intermediates.
- Catalyst screening : Identify ligands or transition metals (e.g., Pd for cross-coupling) to improve yield.
- Temperature/pH control : Use machine learning to correlate experimental data with computational models .
For example, ICReDD’s workflow integrates computational predictions with experimental validation to reduce trial-and-error approaches .
Basic Question: Which kinases does this compound target, and how is inhibitory activity assessed?
Answer:
The compound’s pyrrolo[2,3-d]pyrimidine scaffold suggests kinase inhibition. Common targets include:
- EGFR and VEGFR2 : Assessed via enzymatic assays using ATP-competitive substrates.
- CDK2 : Measured using fluorescence-based kinase activity assays.
Protocols involve IC₅₀ determination (dose-response curves) and Western blotting to validate downstream pathway modulation (e.g., phosphorylation status) .
Advanced Question: How to resolve contradictions in reported kinase selectivity across studies?
Answer:
Contradictions may arise from:
- Assay conditions : Varying ATP concentrations or buffer compositions.
- Structural analogs : Subtle differences in substituents (e.g., ethyl vs. trifluoromethylphenyl) alter binding.
Methodological solutions :- Standardize assays using recombinant kinases.
- Perform co-crystallization studies to compare binding modes.
- Use proteome-wide profiling (e.g., kinome-wide screening) to identify off-target effects .
Basic Question: What analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and CF₃ groups (distinct splitting patterns).
- HRMS : Confirm molecular formula (C₁₉H₁₁ClF₃N₃, [M+H]⁺ = 374.07).
- XRD : Resolve crystal structure for absolute configuration .
Advanced Question: How to design SAR studies to improve kinase selectivity?
Answer:
Systematic SAR approaches :
- Substituent variation : Replace 3-(trifluoromethyl)phenyl with electron-deficient aryl groups to enhance hydrophobic interactions.
- Core modification : Introduce methyl or halogens at the 5-position to sterically block off-target binding.
- Data-driven analysis : Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations to prioritize analogs .
Basic Question: How to handle instability of this compound in aqueous solutions?
Answer:
- Storage : Use anhydrous DMSO aliquots at -20°C to prevent hydrolysis.
- Buffering : Conduct experiments in PBS (pH 7.4) with 0.1% BSA to stabilize the compound.
- Analytical validation : Monitor degradation via HPLC (retention time shifts) .
Advanced Question: What strategies enhance in vivo bioavailability for preclinical testing?
Answer:
- Prodrug design : Introduce hydrolyzable esters at the 4-chloro position.
- Formulation : Use liposomal encapsulation or PEGylation to improve solubility.
- PK/PD studies : Measure plasma half-life in rodent models and correlate with tumor inhibition efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
